1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-18-7-5-6-10-21(18)30-23-20(15-26-30)24(32)29(17-25-23)16-22(31)28-13-11-27(12-14-28)19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZNPAKDBCNXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Other Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidin-4-ones, the presence of the 2-methylphenyl and 4-phenylpiperazin-1-yl groups may confer enhanced binding affinity and selectivity for certain biological targets.
This compound may exhibit unique solubility or stability characteristics due to its specific structural configuration.
List of Similar Compounds
1-(2-methylphenyl)-5-[2-hydroxy-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1-(3-chlorophenyl)-5-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylmorpholin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
This covers the essentials of this fascinating compound. Got more questions about chemistry or anything else?
Biological Activity
1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 428.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a piperazinyl moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₄N₆O₂ |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 887456-85-1 |
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. A study synthesized various derivatives of piperazinyl compounds and tested their efficacy using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Many derivatives showed promising results in these models, suggesting that our compound may also possess anticonvulsant activity due to its structural similarities with effective agents .
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine framework is known for its anticancer properties. Recent studies have demonstrated that derivatives of this class can inhibit tumor growth in various cancer cell lines. For instance, compounds derived from pyrazolo structures have shown IC50 values as low as 0.28 µM against specific cancer types . The unique combination of the piperazine and pyrazolo rings in our compound suggests it may target similar pathways.
Kinase Inhibition
The presence of the pyrazolopyrimidine core indicates potential for kinase inhibition, a crucial area in cancer therapy. Initial studies suggest that compounds with this structure may interact with key kinases involved in cellular proliferation and survival . Further investigations are required to identify specific kinases targeted by this compound.
The mechanisms by which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or seizure activity.
- Receptor Interaction : Its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazolo derivatives:
- Antitumor Activity : Compounds similar to our target exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 26 µM to lower .
- Neuroprotective Effects : In models assessing neurotoxicity, many piperazine derivatives demonstrated reduced neurotoxic effects while maintaining anticonvulsant efficacy .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine framework linked with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety. This unique structural architecture is believed to enhance its biological activity and interaction with various biological targets.
Kinase Inhibition
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit significant kinase inhibition properties. The specific interactions of this compound with various kinases are yet to be fully elucidated. However, preliminary studies suggest that it may target specific kinases involved in cancer progression and other diseases.
Antimicrobial Activity
The pyrazole ring system is commonly associated with bioactive molecules that possess antimicrobial properties. Investigations into the potential antibacterial and antifungal activities of this compound are warranted. In vitro and in vivo studies would be necessary to assess its efficacy against various pathogens.
G Protein-Coupled Receptor Modulation
The structural similarities of the piperazine moiety in this compound to known GPCR ligands suggest that it could be explored as a modulator of GPCR activity. Functional assays and radioligand binding studies would be essential to determine its interactions with specific GPCRs.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with other similar compounds that have demonstrated biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | Fluorinated phenyl ring | Anticancer properties |
| 6-(morpholinomethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | Morpholine substituent | Antimicrobial activity |
| 7-(benzothiazolyl)-pyrazolo[3,4-d]pyrimidin | Benzothiazole moiety | CNS effects |
This table illustrates how the unique combination of the piperazine and pyrazolo[3,4-d]pyrimidine structures in our compound may enhance its selectivity and potency compared to other compounds.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine
The piperazine ring undergoes nucleophilic substitution at its nitrogen atoms. For example, alkylation or acylation reactions can modify the piperazine’s electronic properties:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzyl chloride | DMF, K₂CO₃, 60°C, 12h | N-Benzyl-piperazine derivative | Enhanced receptor binding |
| Acetic anhydride | CH₂Cl₂, RT, 2h | N-Acetyl-piperazine derivative | Metabolic stability improvement |
These reactions are often monitored via TLC and confirmed by NMR .
Oxidation of the Thioether Linker
The sulfur atom in the thioethyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C, 1h | Sulfoxide derivative | Increased polarity |
| H₂O₂ (30%) | AcOH, 50°C, 3h | Sulfone derivative | Enhanced metabolic stability |
Oxidation alters the compound’s electronic profile and binding affinity to biological targets .
Ring-Opening Reactions of Pyrazolo-Pyrimidinone
Under strong basic conditions, the pyrimidinone ring may undergo ring-opening, though this is less common. For example:
| Conditions | Reagent | Product |
|---|---|---|
| LiAlH₄, THF, reflux, 8h | Reduction agent | Dihydropyrimidine derivative |
| NaH, DMF, 100°C, 6h | Strong base | Pyrazole-urea analog |
These reactions are typically avoided in medicinal chemistry due to loss of core scaffold integrity .
Cross-Coupling Reactions
The pyrazole ring’s C-H bonds can participate in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-modified derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | Aminated pyrazole analog |
These modifications are used to diversify structure-activity relationships (SAR) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Pyrazolo[3,4-d]pyrimidin-4-one Core
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is modified in literature with varying substituents to modulate bioactivity:
Key Observations :
- Substituent Position 1 : Aromatic groups (e.g., 2-methylphenyl, nitrophenyl) dominate, influencing lipophilicity and steric effects. Electron-withdrawing groups (e.g., nitro) may reduce metabolic stability .
- Substituent Position 5 : Alkyl or arylpiperazine chains (e.g., 4-phenylpiperazin-1-yl) are common, likely optimizing receptor binding.
Piperazine-Containing Analogues
Piperazine derivatives are frequently incorporated for their pharmacokinetic and pharmacodynamic benefits:
Key Observations :
- Piperazine Substitutions : Phenyl groups (target compound) vs. methoxy or ethyl groups alter electronic properties and binding pocket interactions.
- Biological Implications : Piperazine-linked compounds often exhibit improved oral bioavailability and CNS penetration .
Pharmacological Activity in Related Compounds
highlights antiparasitic activity in pyrazolo[3,4-d]pyrimidin-4-one derivatives:
Key Observations :
- Amino Groups: Critical for activity (e.g., Entry 15 vs. 16 in ).
Preparation Methods
Formation of 5-Amino-1-(2-Methylphenyl)-1H-Pyrazole-4-Carboxylate
The synthesis begins with the condensation of 2-methylphenylhydrazine hydrochloride (1.2 equivalents) and ethyl ethoxymethylenecyanocetate (1.0 equivalent) in ethanol under reflux (80°C, 6 hours). This reaction yields ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate as a pale-yellow solid. The intermediate is purified via recrystallization from isopropanol (yield: 85–90%, m.p. 182–184°C).
Key reaction parameters :
-
Solvent: Ethanol (anhydrous)
-
Temperature: Reflux (80°C)
-
Work-up: Filtration, washing with cold ethanol, and drying under vacuum.
Cyclization to 1-(2-Methylphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One
The cyclization step involves heating the pyrazole carboxylate intermediate (1.0 equivalent) in formamide (200 mL per 10 g substrate) at 120°C for 48 hours. The reaction mixture is cooled to room temperature, and the precipitate is isolated by filtration. The crude product is washed with isopropanol and dried at 60°C to yield the pyrazolo[3,4-d]pyrimidin-4-one core as a white crystalline solid (yield: 88–92%, m.p. 190–192°C).
Structural confirmation :
-
1H NMR (DMSO-d6) : δ 7.28–7.65 (m, 4H, Ar-H), 8.12 (s, 1H, C3-H), 8.34 (s, 1H, C7-H), 12.48 (br s, 1H, NH).
-
Elemental analysis : Calculated for C12H10N4O2: C 59.50%, H 4.16%, N 23.13%; Found: C 59.42%, H 4.22%, N 23.08%.
N-Alkylation at Position 5
Synthesis of 2-Chloro-1-(4-Phenylpiperazin-1-yl)Ethanone
The alkylating agent, 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone , is prepared by reacting 4-phenylpiperazine (1.0 equivalent) with chloroacetyl chloride (1.2 equivalents) in dichloromethane (DCM) at 0°C. Triethylamine (1.5 equivalents) is added dropwise to neutralize HCl. The product is extracted with DCM, dried over Na2SO4, and concentrated under reduced pressure (yield: 78%, m.p. 102–104°C).
Alkylation of the Pyrazolo[3,4-d]Pyrimidin-4-One Core
A solution of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 equivalent) and sodium bicarbonate (1.5 equivalents) in dimethylformamide (DMF) is stirred at 70°C for 30 minutes. 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (1.2 equivalents) is added, and the mixture is heated at 70°C for 5 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Upon completion, the mixture is cooled, and the precipitate is filtered, washed with isopropanol, and recrystallized from ethanol to yield the target compound (yield: 82%, m.p. 288–290°C).
Reaction optimization :
-
Solvent: DMF (polar aprotic, enhances nucleophilicity)
-
Base: NaHCO3 (mild, prevents O-alkylation)
-
Temperature: 70°C (balances reaction rate and selectivity)
Spectroscopic Characterization
1H NMR Analysis
The target compound exhibits the following signals (DMSO-d6):
IR Spectroscopy
Key absorptions (KBr, cm⁻¹):
Mass Spectrometry
Reaction Mechanistic Insights
The alkylation proceeds via an SN2 mechanism, where the deprotonated N5 nitrogen attacks the electrophilic carbon of the alkyl halide. The use of DMF stabilizes the transition state, while NaHCO3 ensures mild basicity to avoid competing O-alkylation. Chromatographic analysis confirms the absence of O-alkylated byproducts, underscoring the regioselectivity of the reaction.
Comparative Data
Table 1. Physical and Spectral Data of Key Intermediates and Target Compound
| Compound | Yield (%) | M.p. (°C) | Molecular Formula | 1H NMR (δ, DMSO-d6) |
|---|---|---|---|---|
| Pyrazole carboxylate | 85 | 182–184 | C12H13N3O2 | 7.28–7.65 (m, 4H, Ar-H) |
| Pyrazolopyrimidinone core | 88 | 190–192 | C12H10N4O2 | 8.12 (s, 1H), 8.34 (s, 1H) |
| Target compound | 82 | 288–290 | C25H24N6O2 | 4.92 (s, 2H), 8.31–8.50 (s, 2H) |
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can reaction conditions be optimized?
Methodological Answer: Pyrazolo[3,4-d]pyrimidin-4-one derivatives are typically synthesized via multicomponent reactions or sequential functionalization. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl/heteroaryl substituents at specific positions . Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF/H₂O mixtures), and bases (K₃PO₄) to improve yield. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product purity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: ¹H/¹³C NMR spectroscopy is essential for confirming substituent positions and detecting tautomeric forms in pyrazolo[3,4-d]pyrimidin-4-one derivatives. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer: Solubility is tested in DMSO (primary stock) followed by dilution in assay buffers (PBS, pH 7.4). Stability studies involve HPLC analysis under physiological conditions (37°C, 24–72 hours) to detect degradation products. For hygroscopic compounds, lyophilization and storage under inert gas (N₂/Ar) are recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s drug-likeness and target-binding affinity?
Methodological Answer: Tools like SwissADME or Molinspiration calculate physicochemical parameters (logP, topological polar surface area) to assess compliance with Lipinski’s rule of five . Molecular docking (AutoDock Vina) models interactions with targets (e.g., phosphodiesterases) using crystal structures (PDB ID: A1IZ9). Free energy perturbation (FEP) simulations refine binding affinity predictions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Validate findings via orthogonal assays:
Q. How can reaction byproducts or impurities be identified and minimized during large-scale synthesis?
Methodological Answer: LC-MS or GC-MS screens for impurities (e.g., unreacted intermediates, dimerization byproducts). Process optimization includes:
Q. What methodologies enable the study of stereochemical effects in analogs with chiral centers?
Methodological Answer: Chiral chromatography (Chiralpak® columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric synthesis routes (e.g., using (S)-BINAP ligands) introduce chirality during key steps (e.g., piperazine alkylation). Biological evaluation of individual enantiomers identifies pharmacologically active forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
